

# A Technical Guide to 1-Octanol-d17: Properties, Analysis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Octanol-d17**, a deuterated analog of **1-**octanol. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in drug development, metabolism studies, and environmental analysis. Its unique properties, stemming from the substitution of hydrogen with deuterium, allow for precise tracking and quantification in complex biological and chemical systems.

## **Core Physicochemical Data**

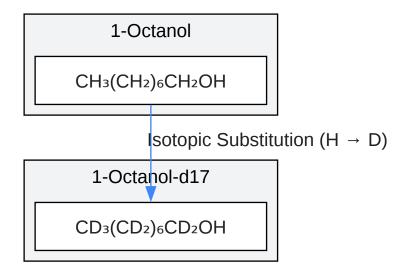
**1-Octanol-d17** is a saturated fatty alcohol where 17 of the 18 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a significant increase in its molecular weight compared to its non-labeled counterpart, 1-octanol. This mass shift is the fundamental principle behind its utility as an internal standard and tracer in mass spectrometry-based analyses. The key physicochemical properties are summarized in the table below.



Property	Value	Reference
Molecular Weight	147.33 g/mol	[1][2][3][4][5]
Molecular Formula	C <sub>8</sub> D <sub>17</sub> HO	[2]
Linear Formula	CD3(CD2)6CD2OH	[3]
CAS Number	153336-13-1	[1][2][3][4]
Isotopic Purity	≥98 atom % D	[3][5]
Appearance	Colorless Oil	[4]
Boiling Point	196 °C (lit.)	[3][4]
Melting Point	-15 °C (lit.)	[3][4]
Density	0.936 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.426 (lit.)	[3]

## **Isotopic Labeling and Molecular Structure**

The defining characteristic of **1-Octanol-d17** is the extensive deuteration of its alkyl chain. The following diagram illustrates the structural difference between unlabeled **1-octanol and 1-Octanol-d17**.





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Caption: Structural comparison of 1-Octanol and 1-Octanol-d17.

## **Experimental Protocols**

The primary application of **1-Octanol-d17** is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized experimental protocol for its use.

Objective: To quantify the concentration of unlabeled 1-octanol in a given sample using **1-Octanol-d17** as an internal standard.

#### Materials:

- **1-Octanol-d17** (≥98 atom % D)
- Unlabeled 1-octanol (analytical standard grade)
- Sample matrix (e.g., plasma, water, soil extract)
- High-purity solvent (e.g., methanol, acetonitrile)
- · Volumetric flasks and pipettes
- GC-MS or LC-MS system

#### Procedure:

- Preparation of Standard Solutions:
  - Prepare a stock solution of 1-Octanol-d17 in a suitable solvent at a known concentration (e.g., 1 mg/mL).
  - Prepare a series of calibration standards of unlabeled 1-octanol at different concentrations.



 Spike each calibration standard and the unknown samples with a fixed amount of the 1-Octanol-d17 internal standard stock solution.

#### Sample Preparation:

- Depending on the sample matrix, perform necessary extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).
- Ensure the final extract is compatible with the chosen analytical technique.

#### Instrumental Analysis:

- Inject the prepared standards and samples into the GC-MS or LC-MS system.
- Develop a method that allows for the chromatographic separation of 1-octanol from other matrix components.
- In the mass spectrometer, monitor for the specific molecular ions or fragment ions of both unlabeled 1-octanol and 1-Octanol-d17.

#### Data Analysis:

- For each injection, determine the peak area for both the analyte (1-octanol) and the internal standard (1-Octanol-d17).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 1-octanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

The logical workflow for this quantitative analysis is depicted in the following diagram.





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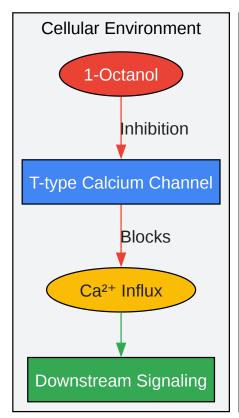
Caption: Workflow for quantitative analysis using an internal standard.

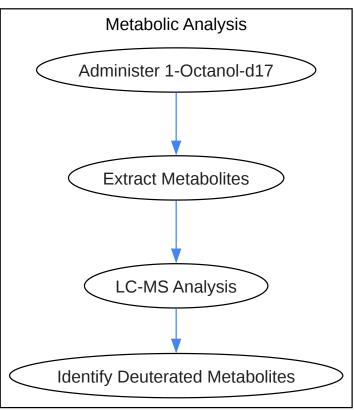
## **Signaling Pathways and Applications**

While 1-octanol itself can act as an inhibitor of T-type calcium channels, the primary role of **1-Octanol-d17** in research is not as a direct modulator of signaling pathways, but rather as a tool to study the metabolism and disposition of the parent compound or other structurally related molecules.[6] For instance, in drug development, deuterated compounds are used to investigate metabolic pathways. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolism at the site of deuteration. This allows researchers to identify sites of metabolic oxidation.

The following diagram illustrates a conceptual signaling pathway where 1-octanol might have an effect, and how **1-Octanol-d17** would be used in its study.







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